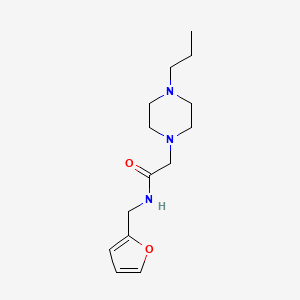![molecular formula C20H29N3O2 B5456973 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5456973.png)
1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine, also known as A-412997, is a novel compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit potent pharmacological activity against a variety of biological targets.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine involves its interaction with various biological targets, including serotonin and dopamine receptors, as well as ion channels. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to act as a potent antagonist of the 5-HT2A receptor, which is known to be involved in the pathophysiology of schizophrenia. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been found to exhibit potent activity against the D2 receptor, which is involved in the regulation of dopamine neurotransmission. The exact mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine is still under investigation and requires further study.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been found to exhibit potent activity against the 5-HT2A receptor, which is known to be involved in the regulation of mood and behavior. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been found to exhibit potent activity against the D2 receptor, which is involved in the regulation of dopamine neurotransmission. In addition, 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has several advantages for use in lab experiments. It exhibits potent activity against a variety of biological targets, making it suitable for studying the mechanisms of action of various drugs. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine is also highly pure and stable, making it suitable for use in long-term studies. However, 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine also has some limitations for use in lab experiments. It is relatively expensive and difficult to synthesize, which may limit its availability for use in large-scale studies.
Orientations Futures
There are several future directions for the study of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine. One area of research is the development of more potent and selective analogs of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine for use in the treatment of various diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine in humans, which will be necessary for its eventual use in clinical trials. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine involves the reaction of 1-adamantanecarboxylic acid with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been optimized to achieve high yields and purity, making it suitable for further pharmacological studies.
Applications De Recherche Scientifique
1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent activity against a variety of biological targets, including serotonin and dopamine receptors, as well as ion channels. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-13-18(14(2)25-21-13)19(24)22-3-5-23(6-4-22)20-10-15-7-16(11-20)9-17(8-15)12-20/h15-17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMZLZCIMNTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5456892.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)thio]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5456897.png)

![2-ethyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperidine](/img/structure/B5456917.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5456928.png)
![4-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5456941.png)

![5-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5456963.png)
![4-(4-{[2-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5456965.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5456971.png)
![1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B5456978.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5456985.png)
![1-{6-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5456997.png)